molecular formula C16H16N2O3S B2712338 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 1018158-55-8

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2712338
CAS No.: 1018158-55-8
M. Wt: 316.38
InChI Key: GVXRVPVHHMAKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, which is fused with a sulfonyl group substituted with methoxy and dimethyl groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions.

Scientific Research Applications

1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism by which 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and dimethyl groups contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole include other benzodiazole derivatives and sulfonyl-containing compounds. For example:

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-9-16(12(2)8-15(11)21-3)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXRVPVHHMAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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